molecular formula C13H23ClN2O3 B7923884 [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7923884
M. Wt: 290.78 g/mol
InChI Key: SCRURWBOMWYRPW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a 2-chloro-acetyl substituent and a methyl-carbamic acid tert-butyl ester group. This compound is structurally designed for applications in pharmaceutical synthesis, leveraging its reactive chloro group for further functionalization and the tert-butyl ester for enhanced stability. Its (S)-configuration at the pyrrolidine ring ensures stereochemical specificity, critical for drug-receptor interactions.

Properties

IUPAC Name

tert-butyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15(4)9-10-6-5-7-16(10)11(17)8-14/h10H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRURWBOMWYRPW-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of carbamate derivatives, characterized by the presence of a chloroacetyl group and a pyrrolidine ring. Its molecular formula is C12_{12}H18_{18}ClN1_{1}O2_{2}, with a molecular weight of approximately 249.73 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Gene Regulation : It has been shown to regulate cellular genes, including c-myc and c-fos, which are involved in cell proliferation and apoptosis. The compound may also repress the promoter of p53, a critical tumor suppressor gene, thereby affecting cell cycle regulation .
  • Inflammatory Response Modulation : The compound targets transcription factors involved in inflammatory responses, suppressing NF-kappa-B activation while activating AP-1. This dual action suggests a potential role in managing inflammatory diseases .
  • Lipid Metabolism Alteration : It interacts with hepatocellular proteins that regulate lipid accumulation, leading to increased triglyceride levels in hepatocytes, which may contribute to steatosis .

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Recent studies have highlighted its potential anticancer properties. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism appears to involve apoptosis induction and disruption of cell cycle checkpoints .

Neuroprotective Effects

The compound has also been explored for neuroprotective effects. Research indicates that it may inhibit cholinesterase activity, which is significant for Alzheimer's disease treatment. Compounds with similar structures have shown promise in reducing amyloid beta aggregation and improving cognitive function .

Case Studies and Research Findings

Study Findings
Study 1: Anticancer ActivityDemonstrated cytotoxicity against FaDu cells with apoptosis induction.
Study 2: NeuroprotectionInhibition of cholinesterase activity; potential for Alzheimer’s treatment.
Study 3: Inflammatory ResponseSuppression of NF-kappa-B; activation of AP-1 linked to reduced inflammation.

Detailed Research Findings

  • Anticancer Mechanism : A study using a three-component 1,3-dipolar cycloaddition method showed that derivatives of this compound exhibited enhanced binding to target proteins involved in cancer progression .
  • Neuroprotective Mechanism : Compounds similar to this compound showed dual inhibition of cholinesterase and beta-secretase enzymes, indicating potential for treating neurodegenerative disorders .
  • Inflammation Studies : The ability to modulate key transcription factors suggests applications in treating chronic inflammatory conditions, as evidenced by alterations in cytokine production in treated cell lines .

Scientific Research Applications

Therapeutic Applications

The primary applications of this compound are in the development of pharmaceuticals targeting neurological disorders and certain types of cancer. Below are the key areas of research and application:

Neurological Disorders

Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving acetylcholine and orexins. This modulation is crucial for treating conditions such as:

  • Anxiety Disorders
  • Sleep Disorders
  • Cognitive Dysfunction

Case Study: Orexin System Modulation

A study explored the effects of pyrrolidine derivatives on orexin receptors, demonstrating potential benefits in managing sleep disorders and anxiety. The specific interactions of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester with these receptors could lead to innovative treatment options for patients suffering from insomnia or anxiety-related conditions.

Oncology

The chloroacetyl group is known for its reactivity and ability to form adducts with various biological molecules, making it a candidate for developing anticancer agents. The compound's ability to interfere with cellular proliferation pathways has been investigated.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of the pyrrolidine ring.
  • Introduction of the chloroacetyl moiety.
  • Esterification with tert-butanol.

Table 1: Comparison of Related Compounds

Compound NameStructureKey Application
This compoundStructureNeurological disorders, Oncology
[(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide]StructureAnticancer agent
(S)-N-methylacetamide-Precursor in synthesis

Comparison with Similar Compounds

The compound is compared to structurally analogous pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic utility.

Structural Analogues and Substituent Effects

Compound Name Substituent (Acetyl Group) Carbamic Ester Group CAS Number Molecular Weight (g/mol) Key Features
Target Compound 2-Chloro Methyl, tert-butyl - - High reactivity due to chloro group; tert-butyl enhances stability
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 2-Amino Methyl, tert-butyl 1354016-77-5 271.36 Amino group increases hydrogen bonding potential; reduced electrophilicity
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester 2-Chloro Ethyl, benzyl - - Benzyl ester lowers solubility in polar solvents; higher lipophilicity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 2-Chloro Isopropyl, tert-butyl 1353998-29-4 304.82* Isopropyl group introduces steric hindrance; altered metabolic pathways
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Iodomethyl (position 2) tert-butyl 1260610-71-6 - Iodo substituent enhances leaving-group ability; higher molecular weight

*Calculated from formula C₁₄H₂₅ClN₂O₃.

Key Observations:

Reactivity: The chloro-acetyl group in the target compound facilitates nucleophilic substitution reactions, unlike the amino analogue (CAS 1354016-77-5), which is more suited for hydrogen bonding or amidation .

Solubility : The tert-butyl ester in the target compound reduces aqueous solubility compared to benzyl or ethyl esters (e.g., Ref: 10-F083728), which are more lipophilic .

Safety Profile : Analogues like (R)-2-iodomethyl-pyrrolidine (CAS 1260610-71-6) are classified as skin/eye irritants, suggesting similar handling precautions for the chloro-acetyl derivative .

Commercial and Research Status

Preparation Methods

Reaction Conditions and Reagents

The chloroacetyl group is introduced via nucleophilic acyl substitution. In a representative procedure:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA)

  • Chloroacetylating Agent : Chloroacetyl chloride (1.2–1.5 equivalents)

  • Temperature : 0°C to room temperature (20–25°C)

  • Reaction Time : 4–6 hours

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Excess chloroacetyl chloride is typically removed by distillation or aqueous extraction.

Example Protocol :

  • Dissolve (S)-pyrrolidin-2-ylmethyl-methyl-carbamic acid tert-butyl ester (1.0 equiv) in anhydrous DCM.

  • Cool to 0°C and add DIEA (2.0 equiv) dropwise.

  • Introduce chloroacetyl chloride (1.2 equiv) slowly to avoid exothermic side reactions.

  • Warm to room temperature and stir until completion (monitored by TLC or LCMS).

Stereochemical Considerations

The (S)-configuration at the pyrrolidine C2 position remains unaffected due to the absence of steric hindrance or racemization-prone conditions. Computational studies suggest that the bulky tert-butyl carbamate group minimizes conformational flexibility, further stabilizing the desired stereochemistry.

Work-Up and Purification

Isolation of the Crude Product

Post-reaction, the mixture is quenched with ice-cold water, and the organic layer is separated. Common extraction protocols include:

  • Washes : Saturated NaHCO<sub>3</sub> (to remove residual acid), brine (to reduce emulsion)

  • Drying Agent : Anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>

  • Solvent Removal : Rotary evaporation under reduced pressure.

Chromatographic Purification

The crude product is purified via flash column chromatography:

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient)

  • Yield : 65–85% (depending on scaling and purity of starting material).

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.43 (s, 9H, Boc CH<sub>3</sub>), 1.80–2.10 (m, 4H, pyrrolidine CH<sub>2</sub>), 2.92 (s, 3H, NCH<sub>3</sub>), 3.40–3.60 (m, 2H, NCH<sub>2</sub>), 4.10–4.30 (m, 1H, pyrrolidine CH), 4.62 (s, 2H, ClCOCH<sub>2</sub>).

  • <sup>13</sup>C NMR : δ 28.2 (Boc CH<sub>3</sub>), 40.5 (NCH<sub>3</sub>), 52.1 (pyrrolidine CH), 165.2 (C=O carbamate), 166.8 (C=O chloroacetyl).

  • HRMS : Calculated for C<sub>14</sub>H<sub>23</sub>ClN<sub>2</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 303.1471; Found: 303.1468.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity, with retention times of 8.2–8.5 minutes.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B Method C
Solvent DCMTHFEthyl acetate
Base DIEATEAPyridine
Reaction Time (h) 648
Yield (%) 786572
Purity (%) 989597

Key Observations :

  • Method A (DCM/DIEA) offers the highest yield and purity, likely due to superior solubility of intermediates.

  • Method B (THF/TEA) reduces side reactions but requires longer reaction times.

  • Method C (ethyl acetate/pyridine) is less common but useful for acid-sensitive substrates.

Scalability and Industrial Adaptations

Kilogram-scale syntheses employ continuous distillation to remove excess chloroacetyl chloride, improving safety and efficiency. A notable pilot-scale protocol achieved 82% yield with 99% purity by coupling in-line FTIR monitoring with automated base addition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by chloroacetylation. For example, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) under anhydrous conditions at 0–25°C . Chloroacetylation may employ chloroacetyl chloride in dichloromethane, with strict temperature control to avoid racemization. Stereochemical integrity is maintained by using enantiomerically pure starting materials and avoiding harsh reaction conditions. Silica gel chromatography is critical for purification to isolate the desired (S)-enantiomer .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm and ~80 ppm for ¹³C), the chloro-acetyl moiety (δ ~4.0–4.2 ppm for CH₂Cl), and the pyrrolidine ring protons (δ ~1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragments consistent with the tert-butyl ester cleavage .
  • Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl groups (Boc and chloro-acetyl) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the tert-butyl ester and chloro-acetyl groups. Use amber vials to avoid photodegradation. Conduct periodic purity checks via TLC or HPLC if stored for >6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by rotameric equilibria in the pyrrolidine ring?

  • Methodological Answer : Rotameric splitting in NMR arises from restricted rotation of the carbamic acid tert-butyl ester. To resolve this:

  • Use elevated-temperature NMR (e.g., 50–60°C in DMSO-d₆) to coalesce split signals.
  • Apply 2D NMR (COSY, HSQC) to assign overlapping protons and confirm connectivity .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies optimize the yield of the chloro-acetylation step while minimizing side reactions?

  • Methodological Answer :

  • Temperature Control : Perform reactions at 0–5°C to suppress over-acylation or epimerization.
  • Base Selection : Use non-nucleophilic bases (e.g., DIPEA) to neutralize HCl generated during chloroacetyl chloride addition.
  • Stoichiometry : Employ a slight excess of chloroacetyl chloride (1.2 eq) and monitor reaction progress via LC-MS to terminate before side-product formation .

Q. How can researchers design experiments to study the reactivity of the chloro-acetyl group in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 60°C to form amides; monitor by TLC.
  • Cross-Coupling : Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by first converting the chloro-acetyl group to a boronic ester. Optimize catalyst systems (e.g., Pd(OAc)₂/XPhos) and solvent (t-BuOH/H₂O) .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely related impurities.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers if racemization occurs .

Q. How can degradation products of this compound be identified and quantified under accelerated stability testing?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS Analysis : Identify hydrolyzed products (e.g., free carbamic acid) and chloro-acetyl adducts using a Q-TOF mass spectrometer. Quantify via calibration curves with authentic standards .

Methodological Notes

  • Safety : Always use PPE (gloves, goggles) and work in a fume hood due to the compound’s potential toxicity and irritancy .
  • Data Validation : Cross-reference synthetic intermediates with literature melting points and optical rotation values to confirm enantiopurity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.